

linetastine antihistamine activity comparison

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Compound Focus: Linetastine

CAS No.: 110501-66-1

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Linetastine Activity Comparison Overview

The table below summarizes key experimental data for **linetastine** and relevant comparators.

Drug Name	5-Lipoxygenase Inhibition (IC50)	Antihistamine Activity (pD2)	Key Experimental Findings	Study Model
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| **Linetastine** | LTB4: 1.2×10^{-7} mol/L LTC4: 1.5×10^{-7} mol/L | 7.28 | Oral efficacy (1-10 mg/kg) Long-lasting effect (>24h) No tachyphylaxis [1] | - Human leukocytes

- Guinea pig trachea
- Sensitized guinea pigs [1] | | **TMK777 (Linetastine metabolite)** | LTB4: 8.6×10^{-8} mol/L LTC4: 7.1×10^{-8} mol/L | 7.98 | More potent than parent compound [1] | - Human leukocytes
- Guinea pig trachea [1] | | **Azelastine** | LTB4 & LTC4: $>1 \times 10^{-5}$ mol/L | 8.07 | No significant LO inhibition at 10 mg/kg [1] | - Human leukocytes
- Guinea pig trachea
- Sensitized guinea pigs [1] | | **Desloratadine** | Not Available | Ki: 0.4 nM [2] | High H1-receptor affinity [2] | Preclinical binding studies [2] | | **Levocetirizine** | Not Available | Ki: 3 nM [2] | High H1-receptor affinity; may cause somnolence [2] | Preclinical binding studies [2] | | **Fexofenadine** | Not Available | Ki: 10 nM [2] | Low sedation risk; relatively short duration [2] | Preclinical binding studies [2] |

Detailed Experimental Protocols

The key findings for **linetastine** are derived from the following experimental methodologies:

In Vitro 5-Lipoxygenase Inhibition Assay

- **Cell Source:** Calcium ionophore-stimulated human leukocytes [1]
- **Measurement:** Quantification of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) release [1]
- **Data Analysis:** IC50 values calculated from dose-response curves [1]

In Vitro Antihistamine Activity

- **Tissue Preparation:** Isolated guinea-pig tracheal strips [1]
- **Induction:** Histamine-induced contraction [1]
- **Measurement:** Non-competitive inhibition measured; pD2 values (-log of molar concentration producing 50% inhibition) determined [1]

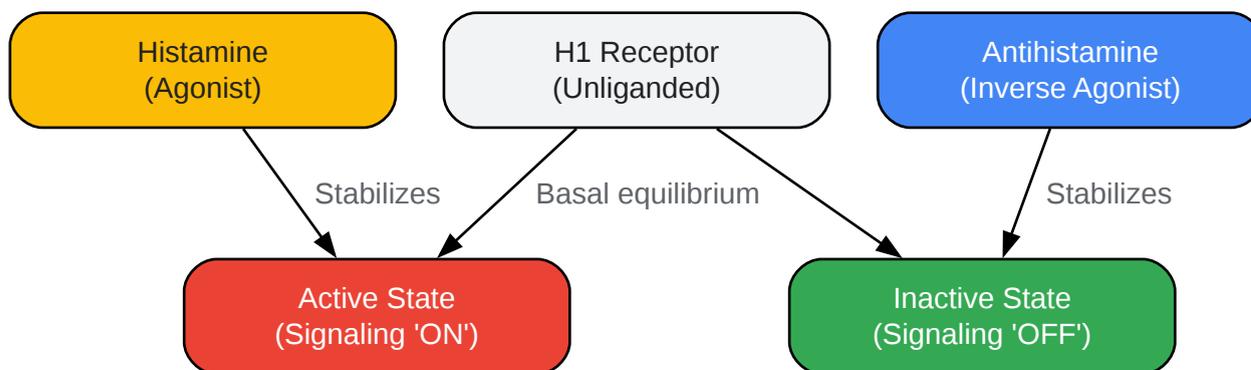
In Vivo Models

- **Animal Model:** Actively sensitized guinea-pigs [1]
- **Dosing:** Single (1-10 mg/kg p.o.) and repeated (0.32-3.2 mg/kg once daily for 7 days) oral administration [1]
- **Measurements:**
 - Inhibition of leukotriene production in lungs during late asthmatic responses [1]
 - Inhibition of histamine-induced bronchoconstriction [1]
 - Duration of action assessment [1]

Molecular Mechanism of Action

Antihistamines are now understood to function as **inverse agonists** at the histamine H1 receptor rather than simple antagonists [2] [3]. In the absence of histamine, the H1 receptor exists in an equilibrium between active and inactive states. Histamine stabilizes the active conformation, while inverse agonists like **linetastine** stabilize the inactive conformation, producing the opposite effect [2].

The following diagram illustrates the core concept of H1 receptor regulation by histamine and antihistamines.



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Research Implications and Context

- **Dual-Action Profile:** **Linetastine**'s combination of 5-lipoxygenase inhibition and H1 receptor inverse agonism in a single molecule represents a potentially advantageous therapeutic profile for allergic conditions involving both histamine and leukotrienes [1]
- **Historical Context:** The available data for **linetastine** comes from older literature (1996), and it does not appear to have been developed for widespread clinical use [1]
- **Modern Comparison:** Contemporary second-generation antihistamines (e.g., desloratadine, levocetirizine, fexofenadine) are favored in clinical practice due to their **high receptor selectivity and minimal central nervous system penetration**, which avoids sedative effects [2] [3] [4]

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